2-chloro-N-(3-cyanothiophen-2-yl)propanamide
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Description
2-chloro-N-(3-cyanothiophen-2-yl)propanamide is a chemical compound with the CAS Number: 878466-01-4 . It has a molecular weight of 214.68 and its IUPAC name is 2-chloro-N-(3-cyano-2-thienyl)propanamide . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2OS/c1-5(9)7(12)11-8-6(4-10)2-3-13-8/h2-3,5H,1H3,(H,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact boiling point is not specified .Scientific Research Applications
Synthesis and Antimicrobial Properties
One study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. These compounds, which include structural variations akin to 2-chloro-N-(3-cyanothiophen-2-yl)propanamide, were tested for their antibacterial and antifungal activities. The research indicates a potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).
Material Science and Nonlinear Optical Materials
Another significant area of application is in material science, particularly in the development of organic nonlinear optical materials. Compounds similar to this compound have been synthesized and characterized for their electro-optic and nonlinear optical properties. Such materials are crucial for various applications, including in telecommunications and computing (Prabhu et al., 2000; Prabhu et al., 2001).
Drug Discovery and Neuroprotective Agents
In pharmacology, derivatives of this compound have been investigated for their neuroprotective properties. For instance, compounds with modifications to the this compound scaffold have shown potential as treatments for neurodegenerative diseases like Alzheimer's by acting as neuroprotectants and selective butyrylcholinesterase inhibitors (González-Muñoz et al., 2011).
Organic Photovoltaics and Solar Cell Applications
Additionally, the molecular engineering of organic sensitizers for solar cell applications represents another promising research direction. Organic sensitizers that include cyano-acrylic acid moieties, similar to those found in this compound, have been developed to improve solar cell efficiency. These studies highlight the potential of such compounds in enhancing the conversion efficiency of solar cells through advanced molecular design (Kim et al., 2006).
Properties
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5(9)7(12)11-8-6(4-10)2-3-13-8/h2-3,5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLPGROPGQEDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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